molecular formula C14H18N2O3S B2960963 Ethyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1207021-96-2

Ethyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2960963
CAS RN: 1207021-96-2
M. Wt: 294.37
InChI Key: HCNSTHIQLSPBBN-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that contain a five-membered aromatic ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .


Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

Thiazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can depend on its specific structure. For thiazole derivatives, these properties can include solubility in various solvents, melting point, boiling point, and specific gravity .

Scientific Research Applications

Convenient Synthesis of Derivatives

Ethyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate serves as a precursor in the synthesis of various benzothiazole derivatives. For instance, Mohamed (2014) describes a method for preparing Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-(3,2-a) Pyridine-4-Carboxylate derivatives by reacting ethyl 2-(benzo[d]thiazol-2-yl)acetate with different arylidinemalononitrile derivatives. This pathway highlights the compound's role in generating new chemical entities with diverse structural frameworks, which could be explored for their biological activities (Mohamed, 2014).

Trifluoromethyl Heterocycles Synthesis

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, illustrates the versatility of ethyl carboxylate derivatives in synthesizing trifluoromethyl heterocycles. Honey et al. (2012) showcase the use of rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions to generate a diverse set of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, and other heterocycles. This example underscores the potential of this compound in facilitating the synthesis of heterocyclic compounds with significant chemical diversity (Honey et al., 2012).

Antimicrobial and Anticancer Applications

Further applications extend into the realm of pharmacology, where derivatives synthesized from this compound are evaluated for their antimicrobial and anticancer activities. Abdel-Motaal et al. (2020) discuss the use of ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound with a similar structural motif, as a building block for synthesizing new heterocycles. These compounds exhibited potent activity against colon HCT-116 human cancer cell lines, highlighting the therapeutic potential of derivatives from this compound (Abdel-Motaal et al., 2020).

Safety and Hazards

The safety and hazards associated with a specific compound can depend on its structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols. Some thiazole derivatives may be harmful if swallowed, inhaled, or come into contact with skin .

Future Directions

Thiazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse therapeutic roles. Future research may focus on the synthesis of new thiazole derivatives and the exploration of their potential therapeutic applications .

properties

IUPAC Name

ethyl 3-(2-ethoxyethyl)-2-imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-3-18-8-7-16-11-6-5-10(13(17)19-4-2)9-12(11)20-14(16)15/h5-6,9,15H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNSTHIQLSPBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C(=O)OCC)SC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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